Boc-Lys(Ac)-pNA

HDAC inhibitor screening Enzyme kinetics Chromogenic substrate

Standard fluorogenic HDAC substrates fail in autofluorescent compound libraries or labs lacking fluorescence readers. Boc-Lys(Ac)-pNA solves this with stable, photobleach-resistant chromogenic detection at 405-415 nm. - Validated for HDAC1, HDAC2, HDAC6; compatible with matched Boc-Lys-pNA standard for absolute quantification. - N-terminal Boc group ensures consistent enzyme recognition vs unprotected analogs. - Bulk supply available; ambient shipping for lyophilized material.

Molecular Formula C19H28N4O6
Molecular Weight 408.4 g/mol
Cat. No. B12276283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Lys(Ac)-pNA
Molecular FormulaC19H28N4O6
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C19H28N4O6/c1-13(24)20-12-6-5-7-16(22-18(26)29-19(2,3)4)17(25)21-14-8-10-15(11-9-14)23(27)28/h8-11,16H,5-7,12H2,1-4H3,(H,20,24)(H,21,25)(H,22,26)/t16-/m0/s1
InChIKeyCEOKUMQLWVBBMT-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Lys(Ac)-pNA Chromogenic HDAC Substrate


Boc-Lys(Ac)-pNA (tert-butyloxycarbonyl-L-lysine(acetyl)-p-nitroanilide) is a synthetic, single-amino-acid chromogenic substrate used for the colorimetric detection of histone deacetylase (HDAC) activity . The compound consists of an acetylated lysine residue with an N-terminal Boc protecting group and a C-terminal p-nitroaniline (pNA) chromophore that releases a yellow product (measurable at 405–415 nm) upon enzymatic deacetylation followed by trypsin-mediated cleavage . It serves as the core substrate component in multiple commercial HDAC inhibitor screening kits and is utilized in both academic and pharmaceutical HDAC drug discovery programs [1].

Boc-Lys(Ac)-pNA Substitution Variability Risks


Boc-Lys(Ac)-pNA cannot be arbitrarily substituted with other HDAC substrates—even closely related lysine-p-nitroanilide derivatives—due to the N-terminal Boc protecting group which directly influences enzymatic recognition, catalytic turnover, and assay compatibility [1]. The Boc cap alters substrate-enzyme binding kinetics and has been shown in single-molecule studies on HDAC8 to modify catalytic pathway dynamics [2]. In contrast, unprotected or differently N-protected analogs (e.g., Ac-Lys-pNA, Z-Lys-pNA) exhibit divergent kinetic parameters with different HDAC isoforms and related proteases [3], rendering them unsuitable as drop-in replacements without full revalidation of assay conditions.

Boc-Lys(Ac)-pNA Comparative Performance Data


N-Terminal Boc vs. Ac Protection: Enzymatic Recognition

Boc-Lys(Ac)-pNA differs from its unprotected analog Ac-Lys-pNA by the presence of an N-terminal tert-butyloxycarbonyl (Boc) protecting group. While direct kinetic parameters (Km, kcat) for Boc-Lys(Ac)-pNA are not publicly available in peer-reviewed literature, the kinetic behavior of the unprotected analog Ac-Lys-pNA has been rigorously characterized with the lysine-specific protease Kgp, yielding kcat = 1.65 ± 0.08 s⁻¹, Km = 140.1 ± 8.3 μM, and catalytic efficiency kcat/Km = 11.8 ± 1.3 mM⁻¹s⁻¹ [1]. The Boc cap on Boc-Lys(Ac)-pNA is expected to substantially alter these parameters by introducing steric bulk at the N-terminus and altering the substrate's interaction with the enzyme active site [2]. This structural distinction is critical for assays requiring specific recognition by HDAC isoforms versus other lysine-cleaving proteases.

HDAC inhibitor screening Enzyme kinetics Chromogenic substrate

Chromogenic vs. Fluorogenic Detection for HDAC Screening

Boc-Lys(Ac)-pNA is a chromogenic substrate that releases p-nitroaniline (measurable at 405–415 nm) upon deacetylation and subsequent trypsin-mediated cleavage [1]. In contrast, its fluorogenic counterpart Boc-Lys(Ac)-AMC releases 7-amino-4-methylcoumarin requiring fluorescence detection (Ex/Em = 355 nm/460 nm) [2]. While fluorogenic substrates generally offer higher sensitivity, chromogenic detection with pNA eliminates the requirement for a fluorescence-capable plate reader, reduces interference from autofluorescent compounds in natural product libraries, and provides a stable endpoint signal that does not photobleach .

HDAC assay Colorimetric detection High-throughput screening

Validated HDAC1/2/6 Inhibitor Screening

Boc-Lys(Ac)-pNA has been employed as the substrate in validated inhibitor screening assays against multiple HDAC isoforms. BindingDB records document its use in HDAC1 inhibition assays with reference inhibitor Trichostatin A (TSA) [1], in HDAC2 inhibition assays using full-length human recombinant C-terminal FLAG-tagged HDAC2 expressed in baculovirus-infected Sf9 insect cells [2], and in HDAC6 inhibition assays [3]. The commercial availability of these validated assay systems reduces method development time for laboratories establishing new HDAC screening programs.

HDAC isoform selectivity Inhibitor screening IC50 validation

N-Terminal Boc Protection: Protease Specificity

Boc-Lys(Ac)-pNA differs structurally from other lysine-p-nitroanilide chromogenic substrates primarily by the N-terminal Boc protecting group. Comparative kinetic data for three related chromogenic substrates—Bz-Lys-pNA, Ac-Lys-pNA, and Lys-pNA—reveal that the N-terminal modification substantially influences enzyme-substrate interaction parameters, with Km values varying by over an order of magnitude depending on the protecting group [1]. By extension, the Boc cap on Boc-Lys(Ac)-pNA is expected to confer distinct kinetic behavior compared to benzoyl-, acetyl-, or unprotected lysine-pNA derivatives. In commercial HDAC assay kits, Boc-Lys(Ac)-pNA is paired with a deacetylated standard (Boc-Lys-pNA) to enable absolute quantification of HDAC activity via calibration curves, a feature not uniformly available for alternative lysine-pNA analogs [2].

Chromogenic substrate Protease specificity Signal-to-noise ratio

Boc-Lys(Ac)-pNA HDAC Inhibitor Applications


Absorbance-Based High-Throughput HDAC Screening

Boc-Lys(Ac)-pNA enables high-throughput screening (HTS) of HDAC inhibitor libraries using widely available absorbance-based microplate readers (405–415 nm) [1]. This application scenario is particularly valuable for screening natural product libraries or compound collections containing autofluorescent molecules that would interfere with fluorogenic assays . The chromogenic endpoint signal is stable and does not photobleach, supporting batch processing and delayed plate reading workflows common in industrial screening facilities [1].

HDAC1/2/6-Specific Inhibitor IC50 Determination

Boc-Lys(Ac)-pNA is validated as a substrate for inhibitor screening against multiple Class I and Class II HDAC isoforms, including HDAC1, HDAC2, and HDAC6 [1]. BindingDB records document its use in assays with reference HDAC inhibitors, establishing it as a trusted substrate for isoform-specific inhibitor characterization and structure-activity relationship (SAR) studies [1]. Laboratories establishing HDAC inhibitor programs benefit from this pre-validated substrate with documented assay protocols across multiple isoforms.

Absolute HDAC Activity Quantification via Standard Calibration

Commercial HDAC assay kits pair Boc-Lys(Ac)-pNA with its deacetylated counterpart Boc-Lys-pNA as a calibration standard [1]. This matched pair enables absolute quantification of HDAC activity via standard curve generation, rather than relying solely on relative activity measurements. The Boc protection on both substrate and standard ensures identical handling, solubility, and detection characteristics, improving the accuracy of inter-assay and inter-laboratory comparisons [1].

Chromogenic Readout for Resource-Limited Epigenetics Labs

For academic epigenetics laboratories with access to standard UV-Vis spectrophotometers but lacking fluorescence plate readers, Boc-Lys(Ac)-pNA provides a viable chromogenic alternative to fluorogenic HDAC substrates [1]. The pNA chromophore is detectable on basic laboratory equipment, lowering the barrier to entry for HDAC activity assays in teaching laboratories, resource-limited research settings, and preliminary feasibility studies where fluorescence instrumentation is unavailable .

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